Methyl 4-bromo-2-(difluoromethoxy)benzoate is a chemical compound with the molecular formula and a molecular weight of 281.05 g/mol. This compound is classified as an aromatic ester, characterized by the presence of a bromine atom and a difluoromethoxy group attached to a benzoate structure. It is primarily utilized in organic synthesis and has applications in various fields including chemistry, biology, and industry.
The synthesis of methyl 4-bromo-2-(difluoromethoxy)benzoate typically involves the reaction of 4-bromo-2-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The general procedure includes:
The synthesis process is notable for its efficiency and relatively straightforward methodology.
Methyl 4-bromo-2-(difluoromethoxy)benzoate features a complex molecular structure that can be represented by the following data:
COC(=O)C1=C(C=C(C=C1)Br)OC(F)F
XGJZPZLQHLYKIV-UHFFFAOYSA-N
The structure includes a benzene ring substituted with a bromine atom, a carboxylate group, and a difluoromethoxy substituent, which influences its chemical properties and reactivity.
Methyl 4-bromo-2-(difluoromethoxy)benzoate can undergo various chemical reactions:
These reactions are critical for its application in synthesizing more complex organic molecules.
The mechanism of action for methyl 4-bromo-2-(difluoromethoxy)benzoate varies based on its application:
The specific molecular targets and pathways depend on the context in which it is used.
Methyl 4-bromo-2-(difluoromethoxy)benzoate exhibits several notable physical and chemical properties:
These properties make it suitable for various chemical applications while also necessitating careful handling during use.
Methyl 4-bromo-2-(difluoromethoxy)benzoate has several significant applications:
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: